molecular formula C6H12BF3KN B13580556 Potassium trifluoro(1-methylpiperidin-4-yl)boranuide

Potassium trifluoro(1-methylpiperidin-4-yl)boranuide

Cat. No.: B13580556
M. Wt: 205.07 g/mol
InChI Key: JWUZDDSXINXONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro(1-methylpiperidin-4-yl)boranuide is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a boron atom bonded to a trifluoromethyl group and a 1-methylpiperidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(1-methylpiperidin-4-yl)boranuide typically involves the reaction of 1-methylpiperidine with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under an inert atmosphere to prevent the oxidation of the boron compound. The general reaction scheme is as follows:

    Reactants: 1-methylpiperidine, boron trifluoride, potassium base.

    Conditions: Inert atmosphere (e.g., nitrogen or argon), anhydrous solvents (e.g., tetrahydrofuran).

    Procedure: The 1-methylpiperidine is first dissolved in the anhydrous solvent, followed by the addition of boron trifluoride. The potassium base is then added slowly to the reaction mixture while maintaining the inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The product is typically purified by recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(1-methylpiperidin-4-yl)boranuide undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are carried out in anhydrous solvents under inert atmosphere.

    Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, and the reactions are carried out in polar aprotic solvents.

Major Products

    Oxidation: Boronic acids or boronates.

    Reduction: Borohydrides.

    Substitution: Various substituted boron compounds depending on the reagents used.

Scientific Research Applications

Potassium trifluoro(1-methylpiperidin-4-yl)boranuide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: Investigated for its potential use in the development of boron-containing drugs and bioactive molecules.

    Medicine: Explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of potassium trifluoro(1-methylpiperidin-4-yl)boranuide involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. The trifluoromethyl group enhances the stability and reactivity of the compound, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Potassium trifluoro(1-methylpiperidin-4-yl)boranuide can be compared with other similar compounds, such as:

    Potassium trifluoro[(piperidin-1-yl)methyl]borate: Similar structure but with a different substituent on the piperidine ring.

    Potassium trifluoro(4-methoxyphenyl)boranuide: Contains a methoxyphenyl group instead of a piperidinyl group.

    Potassium (piperazin-1-yl)methyltrifluoroborate: Contains a piperazine ring instead of a piperidine ring.

The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the 1-methylpiperidin-4-yl group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C6H12BF3KN

Molecular Weight

205.07 g/mol

IUPAC Name

potassium;trifluoro-(1-methylpiperidin-4-yl)boranuide

InChI

InChI=1S/C6H12BF3N.K/c1-11-4-2-6(3-5-11)7(8,9)10;/h6H,2-5H2,1H3;/q-1;+1

InChI Key

JWUZDDSXINXONP-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CCN(CC1)C)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.